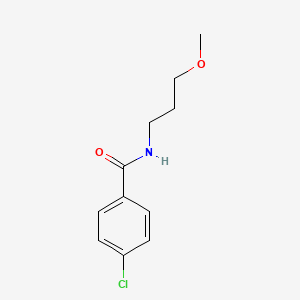
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide is an organic compound that features both pyrrole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiazole Ring: The Hantzsch thiazole synthesis is commonly used, involving the reaction of α-haloketones with thioamides.
Coupling of Pyrrole and Thiazole Rings: The final step involves coupling the pyrrole and thiazole rings through a butanamide linker. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: Both the pyrrole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)acetamide: Similar structure but with a shorter linker.
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)propionamide: Similar structure but with a different linker length.
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)benzamide: Similar structure but with an aromatic linker.
Uniqueness
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide is unique due to its specific linker length, which can influence its binding affinity and selectivity towards biological targets. The combination of pyrrole and thiazole rings also provides a unique electronic environment that can be exploited in various applications.
属性
IUPAC Name |
4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-10(13-11-12-5-9-16-11)4-3-8-14-6-1-2-7-14/h1-2,5-7,9H,3-4,8H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVQPMPEKDLDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2554385.png)
![3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2554387.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2554388.png)
![3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2554392.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2554399.png)
![2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile](/img/structure/B2554400.png)
![4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B2554401.png)
![3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2554402.png)

![Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2554404.png)
